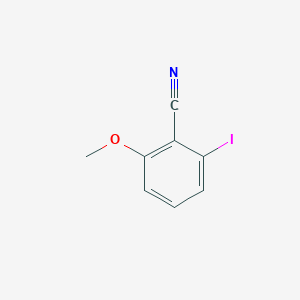

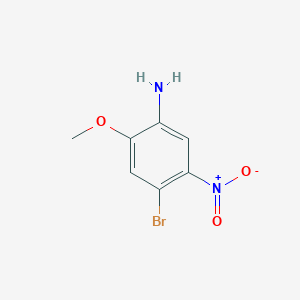

4-Bromo-2-methoxy-5-nitroaniline

Descripción general

Descripción

“4-Bromo-2-methoxy-5-nitroaniline” is a compound that contains a bromine atom, a methoxy group, and a nitro group attached to an aniline . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxy-5-nitroaniline” would be determined by the positions of the bromine, methoxy, and nitro groups on the aniline ring . These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

“4-Bromo-2-methoxy-5-nitroaniline” could potentially participate in various chemical reactions due to the presence of the bromine, methoxy, and nitro groups . For example, the bromine atom could be replaced by other groups in a substitution reaction . The nitro group could also be reduced to an amine, potentially allowing for further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methoxy-5-nitroaniline” would be influenced by the presence of the bromine, methoxy, and nitro groups . For example, the compound could have a relatively high molecular weight due to the presence of these groups . The compound could also have unique solubility properties, potentially being soluble in some organic solvents .Aplicaciones Científicas De Investigación

Synthesis Methods and Intermediates

- Synthesis of 2-Bromo-4-Nitrophenol : Utilizing 2-methoxy-5-nitroaniline as a starting material, researchers developed a method to synthesize 2-bromo-4-nitrophenol, which involved a diazotization reaction and the Sandmeyer reaction. This process is efficient and suitable for commercial production (Li Zi-ying, 2008).

- Crystalline Structures Analysis : The crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and related compounds were analyzed, revealing insights into the nucleophilic substitution reactions of these substances (G. Chauvière, J. Jaud, J. Rameau, 1995).

Chemical Reactions and Properties

- Directive Influence in Nitration Reactions : Research on the nitration of derivatives of pyridine N-oxide showed how the N-oxide group influences the reaction, yielding specific nitro compounds. This has implications for the chemical manipulation of related structures (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).

- Nucleophilic Displacement Reactions : Investigations into the reactions of bromo- and iodo-imidazoles activated by nitro substituents with methoxide and other nucleophiles were conducted, providing insights into regiochemistry and molecular structure (S. Kulkarni, Grimmett, L. Hanton, J. Simpson, 1987).

Applications in Material Science

- Synthesis of Nonlinear Optics Salts : A study on the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, using methyl benzenesulfonates with various substituents, including methoxy, methyl, chloro, or bromo groups, showed potential for applications in second-order nonlinear optics (Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000).

Medicinal Chemistry and Pharmacology

- Green Synthesis and Urease Inhibitory Activity : A Schiff base compound synthesized via a green grinding method showed considerable urease inhibitory activity. This finding is significant for potential applications in medicine and agriculture (Abida Zulfiqar, D. Ahmed, Rabia Fatima, S. Yousuf, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASIUWXCQAIDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-5-nitroaniline | |

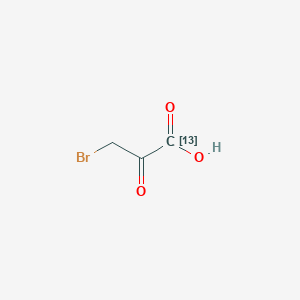

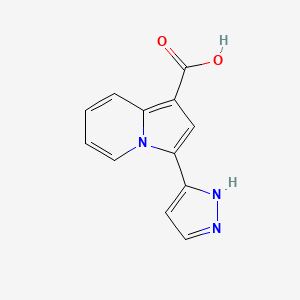

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)

![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)